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Abstract
AC 187 is a potent and selective peptide antagonist of the amylin receptor, initially developed

by Bristol Myers Squibb. It has been instrumental as a research tool to elucidate the

physiological roles of endogenous amylin, particularly in glucose homeostasis and appetite

regulation. Furthermore, AC 187 has demonstrated significant neuroprotective effects in

preclinical models of Alzheimer's disease by blocking amyloid β-induced toxicity. This technical

guide provides a comprehensive overview of the discovery, mechanism of action, and key

preclinical findings related to AC 187. Detailed experimental protocols for pivotal in vitro and in

vivo studies are presented, along with a summary of its quantitative pharmacological data. The

development of AC 187 has been discontinued, and this document also touches upon its

history.

Introduction
AC 187, a synthetic peptide analogue of salmon calcitonin (sCT), is a highly potent and

selective antagonist of the amylin receptor.[1] Amylin, a pancreatic β-cell hormone co-secreted

with insulin, plays a crucial role in regulating glucose metabolism and energy homeostasis

through its action on the amylin receptor.[1] The discovery of AC 187 provided a valuable

pharmacological tool to investigate the physiological and pathophysiological functions of the

amylin signaling pathway. This guide details the preclinical development and pharmacological
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profile of AC 187, with a focus on its mechanism of action and its effects on metabolic

regulation and neuroprotection.

Physicochemical Properties and Formulation
AC 187 is a 25-amino acid peptide with the sequence Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-

Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2. Key

physicochemical properties are summarized in the table below.

Property Value Reference

Molecular Formula C127H205N37O40

Molecular Weight 2890.25 g/mol

CAS Number 151804-77-2

Purity ≥95%

Solubility Soluble to 1 mg/ml in water

Storage Store at -20°C

For experimental use, AC 187 is typically supplied as a lyophilized powder and reconstituted in

sterile water or an appropriate buffer.

Pharmacology
Mechanism of Action
AC 187 acts as a competitive antagonist at the amylin receptor.[2] The amylin receptor is a

heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying

protein (RAMP).[3][4] AC 187 exhibits high affinity for the amylin receptor, thereby blocking the

binding of endogenous amylin and preventing the activation of downstream signaling

cascades.

In Vitro Pharmacology
AC 187 is a potent and selective amylin receptor antagonist. In radioligand binding assays

using rat nucleus accumbens membranes, which are rich in high-affinity amylin binding sites,
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AC 187 demonstrated a high affinity for the amylin receptor.[2][5]

Parameter Value Cell/Tissue Type Reference

IC50 0.48 nM Amylin Receptor [6]

Ki 79 pM

Rat Nucleus

Accumbens

Membranes

[2]

AC 187 displays significant selectivity for the amylin receptor over the closely related calcitonin

and calcitonin gene-related peptide (CGRP) receptors.[5]

Receptor Selectivity Fold Selectivity Reference

vs. Calcitonin Receptor 38-fold

vs. CGRP Receptor 400-fold

Amylin Receptor Signaling Pathway
The amylin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in

intracellular cyclic AMP (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), which

phosphorylates various downstream targets to elicit a cellular response. By competitively

inhibiting amylin binding, AC 187 blocks this signaling cascade.
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Caption: Amylin Receptor Signaling Pathway and AC 187 Antagonism.

In Vivo Pharmacology
Effects on Glucagon Secretion
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Endogenous amylin is known to suppress glucagon secretion. Studies using AC 187 have

demonstrated that blockade of the amylin receptor leads to an increase in plasma glucagon

levels, confirming the tonic inhibitory role of amylin on glucagon release.[6]

Effects on Gastric Emptying
Amylin plays a physiological role in slowing gastric emptying. Administration of AC 187 has

been shown to accelerate gastric emptying of liquids in rats, further supporting the role of

endogenous amylin in the regulation of gastric motility.[6]

Effects on Food Intake
The anorectic effect of amylin is well-established. Antagonism of the amylin receptor with AC
187 has been demonstrated to increase food intake in rats, indicating that endogenous amylin

contributes to the feeling of satiety.[7][8][9]

Neuroprotective Effects
AC 187 has shown significant neuroprotective effects in in vitro models of Alzheimer's disease.

It effectively blocks the neurotoxicity induced by amyloid β (Aβ) peptides in primary cultures of

rat cholinergic basal forebrain neurons.[6][10] This neuroprotection is achieved by attenuating

the activation of initiator and effector caspases, which are key mediators of Aβ-induced

apoptosis.[6][10]

The proposed mechanism of neuroprotection involves the blockade of Aβ binding to the amylin

receptor, thereby preventing the initiation of apoptotic signaling cascades.
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Caption: Proposed Neuroprotective Mechanism of AC 187.

Experimental Protocols
Amylin Receptor Binding Assay
Objective: To determine the binding affinity of AC 187 to the amylin receptor.

Methodology:

Membrane Preparation: Rat nucleus accumbens tissue is homogenized in ice-cold buffer

(e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell

membranes is washed and resuspended in the assay buffer.

Binding Reaction: The membrane preparation is incubated with a radiolabeled amylin ligand

(e.g., [¹²⁵I]-amylin) and varying concentrations of AC 187 in a final volume of assay buffer.

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room

temperature) for a defined period to allow for binding equilibrium to be reached.
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Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed

with ice-cold buffer to remove any unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

unlabeled amylin. Specific binding is calculated by subtracting non-specific binding from total

binding. The IC50 value (the concentration of AC 187 that inhibits 50% of the specific binding

of the radioligand) is determined by non-linear regression analysis of the competition binding

data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay
Objective: To assess the ability of AC 187 to protect neurons from amyloid β-induced toxicity.

Methodology:

Cell Culture: Primary rat cholinergic basal forebrain neurons are cultured in a suitable

medium.

Treatment: The neuronal cultures are pre-treated with AC 187 at various concentrations for a

specified duration (e.g., 24 hours).

Induction of Toxicity: Following pre-treatment, the cultures are exposed to a neurotoxic

concentration of amyloid β (1-42) peptide.

Assessment of Cell Viability: After a further incubation period (e.g., 48 hours), cell viability is

assessed using methods such as the MTT assay (which measures mitochondrial metabolic

activity) or by staining with fluorescent dyes that differentiate between live and dead cells

(e.g., calcein-AM and ethidium homodimer-1).

Assessment of Apoptosis: Apoptosis can be quantified by staining the cells with a nuclear

stain like Hoechst 33342 to visualize nuclear condensation and fragmentation, or by using

annexin V staining to detect the externalization of phosphatidylserine, an early marker of

apoptosis.
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Caspase Activity Assay: The activity of key caspases (e.g., caspase-3, -8, and -9) can be

measured using commercially available colorimetric or fluorometric assay kits to determine

the effect of AC 187 on the apoptotic signaling pathway.

In Vivo Glucagon Secretion Assay (Hyperinsulinemic-
Euglycemic Clamp)
Objective: To evaluate the effect of AC 187 on glucagon secretion in vivo.

Methodology:

Animal Preparation: Rats are anesthetized and catheters are inserted into the jugular vein

(for infusions) and the carotid artery (for blood sampling).

Basal Period: A basal blood sample is taken to determine baseline glucose and glucagon

levels.

Clamp Procedure: A continuous infusion of insulin is initiated to suppress endogenous insulin

and glucagon secretion. The blood glucose level is monitored frequently, and a variable

infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).

AC 187 Administration: Once a steady state of euglycemia is achieved, a bolus or

continuous infusion of AC 187 is administered.

Blood Sampling: Blood samples are collected at regular intervals throughout the clamp

procedure to measure plasma glucagon and glucose concentrations.

Data Analysis: The changes in plasma glucagon levels following the administration of AC
187 are calculated and compared to a vehicle-treated control group.

In Vivo Gastric Emptying Assay (Phenol Red Meal)
Objective: To determine the effect of AC 187 on the rate of gastric emptying.

Methodology:

Animal Preparation: Rats are fasted overnight to ensure an empty stomach but are allowed

free access to water.
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AC 187 Administration: AC 187 or a vehicle control is administered to the rats via a suitable

route (e.g., intraperitoneal injection).

Test Meal Administration: After a specified time following drug administration, a non-

absorbable marker, typically phenol red mixed with a methylcellulose solution, is

administered orally via gavage.

Stomach Recovery: At a predetermined time point after the test meal administration (e.g., 20

minutes), the rats are euthanized, and their stomachs are surgically removed.

Quantification of Phenol Red: The stomach contents are homogenized in an alkaline solution

to extract the phenol red. The amount of phenol red remaining in the stomach is quantified

spectrophotometrically by measuring the absorbance at a specific wavelength (around 560

nm).

Calculation of Gastric Emptying: The percentage of gastric emptying is calculated by

comparing the amount of phenol red recovered from the stomachs of the treated rats to the

amount recovered from a control group of rats that were euthanized immediately after

receiving the test meal (representing 0% emptying).

In Vivo Food Intake Measurement
Objective: To assess the effect of AC 187 on food consumption.

Methodology:

Animal Acclimatization: Rats are individually housed and acclimatized to the experimental

conditions and the specific diet to be used.

AC 187 Administration: AC 187 or a vehicle control is administered to the rats. For acute

studies, this is typically done before the start of the dark cycle when rodents are most active

and consume the majority of their food. For chronic studies, AC 187 can be administered via

continuous infusion using an osmotic minipump.[7]

Food Measurement: A pre-weighed amount of food is provided to each rat. Food intake is

measured by weighing the remaining food at specific time intervals (e.g., 1, 2, 4, 8, and 24
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hours) after drug administration. Spillage is collected and accounted for to ensure accurate

measurement.

Data Analysis: The cumulative food intake at each time point is calculated and compared

between the AC 187-treated group and the vehicle-treated control group.

Development History and Discontinuation
AC 187 was initially developed by Bristol Myers Squibb as part of their research program on

metabolic diseases.[1] While it proved to be a valuable research tool for understanding the role

of amylin, its clinical development was discontinued. The specific reasons for the

discontinuation of AC 187's development are not publicly available in the provided search

results. Pharmaceutical companies often discontinue the development of drug candidates for a

variety of reasons, including but not limited to, unfavorable pharmacokinetic properties, lack of

desired efficacy in more complex disease models, unforeseen toxicity, or strategic business

decisions.

Conclusion
AC 187 is a potent and selective amylin receptor antagonist that has been instrumental in

advancing our understanding of the physiological roles of amylin in glucose homeostasis,

appetite control, and neuroprotection. Its ability to block the effects of endogenous amylin has

provided clear evidence for the involvement of this hormone in regulating glucagon secretion,

gastric emptying, and food intake. Furthermore, the neuroprotective effects of AC 187 against

amyloid β-induced toxicity in preclinical models have highlighted the amylin receptor as a

potential therapeutic target for Alzheimer's disease. While the clinical development of AC 187
was discontinued, it remains an important and widely used tool in pharmacological research.

The detailed experimental protocols and quantitative data presented in this guide provide a

valuable resource for researchers in the fields of metabolic disease and neurodegenerative

disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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